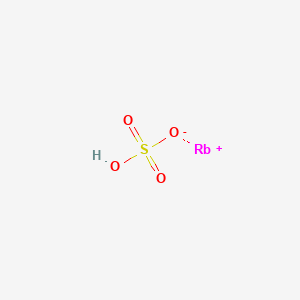

Rubidium hydrogen sulfate

Descripción

The exact mass of the compound Rubidium hydrogen sulphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Sulfates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

15587-72-1 |

|---|---|

Fórmula molecular |

H2O4RbS |

Peso molecular |

183.55 g/mol |

Nombre IUPAC |

hydrogen sulfate;rubidium(1+) |

InChI |

InChI=1S/H2O4S.Rb/c1-5(2,3)4;/h(H2,1,2,3,4); |

Clave InChI |

XNNUAZGCOYTNQE-UHFFFAOYSA-N |

SMILES |

OS(=O)(=O)[O-].[Rb+] |

SMILES isomérico |

OS(=O)(=O)[O-].[Rb+] |

SMILES canónico |

OS(=O)(=O)O.[Rb] |

Otros números CAS |

15587-72-1 |

Sinónimos |

rubidium sulfate |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the History of Rubidium Hydrogen Sulfate: From Elemental Discovery to Compound Synthesis

The journey to understanding rubidium hydrogen sulfate (RbHSO₄) is intrinsically linked to the discovery of its constituent element, rubidium, in 1861 by German scientists Robert Bunsen and Gustav Kirchhoff. While the duo's pioneering work with spectroscopy led to the identification of this new alkali metal, the specific synthesis and characterization of its hydrogen sulfate salt followed in the subsequent exploration of rubidium's chemical properties by the scientific community of the 19th century.

The initial discovery of rubidium was a landmark achievement in analytical chemistry.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Using a spectroscope of their own invention, Bunsen and Kirchhoff observed two distinct red lines in the spectrum of a sample of the mineral lepidolite, heralding the presence of a previously unknown element.[3][6] They aptly named it rubidium, derived from the Latin word "rubidus," meaning "deepest red."[3] Following this discovery, the immediate focus of the chemical community was to isolate the new element and thoroughly investigate its compounds and their properties.

While Bunsen and Kirchhoff were the undisputed discoverers of the element, the historical record of the first synthesis of this compound is less concentrated in a single, celebrated event. Instead, its preparation emerged from the systematic investigation of the newly discovered alkali metal's reactions with common acids. The synthesis of various rubidium salts, including sulfates, was a natural progression in the characterization of this new element.

Early experimental protocols for the synthesis of alkali metal hydrogen sulfates were well-established by the mid-19th century. These methods were readily applied to the newly available rubidium salts, such as rubidium chloride, which Bunsen and Kirchhoff had managed to isolate.

Experimental Protocols for the Synthesis of this compound

The primary methods for synthesizing this compound in the 19th century, and which are still fundamental today, involve the reaction of a rubidium salt with sulfuric acid.

Method 1: From Rubidium Chloride and Sulfuric Acid

This method is analogous to the preparation of other alkali metal bisulfates.

Experimental Protocol:

-

Reactants: Rubidium chloride (RbCl) and concentrated sulfuric acid (H₂SO₄).

-

Procedure: A stoichiometric amount of rubidium chloride is treated with warm, concentrated sulfuric acid. The reaction produces this compound and hydrogen chloride gas.

-

Reaction: RbCl + H₂SO₄ → RbHSO₄ + HCl(g)

-

Purification: The resulting solid this compound is then purified by recrystallization.

Method 2: From Rubidium Disulfate and Water

This method involves the hydration of rubidium disulfate.

Experimental Protocol:

-

Reactants: Rubidium disulfate (Rb₂S₂O₇) and water (H₂O).

-

Procedure: A stoichiometric amount of rubidium disulfate is carefully reacted with water in a moisture-free environment.

-

Reaction: Rb₂S₂O₇ + H₂O → 2RbHSO₄

-

Purification: The resulting this compound can be purified by recrystallization.

Data Presentation

Quantitative data on the fundamental properties of rubidium and its common salts were meticulously collected by 19th-century chemists.

| Property | Value |

| Rubidium (Rb) | |

| Atomic Weight (Bunsen) | 85.36 |

| Atomic Weight (Modern) | 85.4678 u |

| Discovered | 1861 |

| Discoverers | Robert Bunsen and Gustav Kirchhoff |

| This compound (RbHSO₄) | |

| Molar Mass | 182.54 g/mol |

| Appearance | White crystalline solid |

| Crystal Structure | Monoclinic |

Logical Relationships in the Discovery Process

The discovery of this compound was a direct consequence of a logical scientific progression that began with the identification of the element itself. This process can be visualized as a clear pathway from fundamental discovery to the characterization of its compounds.

References

- 1. Rubidium - Wikipedia [en.wikipedia.org]

- 2. Rubidium (Rb) | Research Starters | EBSCO Research [ebsco.com]

- 3. How Bunsen and Kirchhoff’s Pioneering Spectroscopy Transformed Science [ethnostemm.com]

- 4. fiveable.me [fiveable.me]

- 5. WebElements Periodic Table » Rubidium » historical information [winter.group.shef.ac.uk]

- 6. chemicool.com [chemicool.com]

- 7. Rubidium | Properties, Uses, & Isotopes | Britannica [britannica.com]

- 8. rinconeducativo.org [rinconeducativo.org]

- 9. Gustav Kirchhoff – Colored Flames, Prisms, and Element Discovery - ChemistryViews [chemistryviews.org]

- 10. Rubidium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Alkali metal | Definition, Properties, & Facts | Britannica [britannica.com]

- 12. Alkali metal - Wikipedia [en.wikipedia.org]

- 13. Alkali metals | Research Starters | EBSCO Research [ebsco.com]

- 14. List of Alkali Metals - PERIODIFY [periodify.weebly.com]

Theoretical Modeling of Rubidium Hydrogen Sulfate Properties: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Rubidium hydrogen sulfate (RbHSO₄) is a compound of significant interest due to its ferroelectric properties and potential applications in various technological fields. A thorough understanding of its structural, electronic, and thermal characteristics is paramount for its effective utilization. This technical guide provides a comprehensive overview of the theoretical modeling of RbHSO₄, summarizing key structural and physical properties. It outlines detailed methodologies for computational studies, primarily based on Density Functional Theory (DFT), and presents available quantitative data in a structured format. Furthermore, this document includes visualizations of the crystal structure and a proposed theoretical workflow to aid researchers in their investigations of this material.

Introduction

This compound (RbHSO₄), also known as rubidium bisulfate, is an inorganic compound that exhibits a ferroelectric phase transition at low temperatures.[1] The study of its properties is crucial for the development of new functional materials. Theoretical modeling, particularly using first-principles calculations based on Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the behavior of such materials at the atomic level. This guide aims to provide a core understanding of the theoretical approaches used to model RbHSO₄, present the known quantitative data, and offer detailed protocols for researchers venturing into this area of study.

Crystal Structure and Phase Transitions

This compound is known to exist in at least two crystalline phases: a paraelectric phase at room temperature and a ferroelectric phase at lower temperatures.[1]

Paraelectric Phase

At room temperature, RbHSO₄ crystallizes in a monoclinic system. The structure consists of two crystallographically independent molecules in the asymmetric unit, with sulfate tetrahedra linked by hydrogen bonds.[1]

Ferroelectric Phase

Below approximately -15°C, RbHSO₄ undergoes a second-order phase transition to a ferroelectric phase.[1] This transition is associated with the ordering of the HSO₄⁻ ions.[1] The crystal structure of the ferroelectric phase is also monoclinic, but with a different space group and distorted sulfate groups.[1]

Quantitative Data

The following tables summarize the key quantitative data for the crystal structures of the paraelectric and ferroelectric phases of RbHSO₄ based on experimental X-ray and neutron diffraction studies. Theoretical values from computational models are included where available.

Table 1: Crystallographic Data for this compound

| Property | Paraelectric Phase (Room Temp) | Ferroelectric Phase (200 K) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n[2] | Pn[1] |

| a (Å) | 14.3503(14)[1] | 14.2667(12)[1] |

| b (Å) | 4.6187(4)[1] | 4.5878(4)[1] |

| c (Å) | 14.3933(14)[1] | 14.2924(12)[1] |

| β (°) | 118.03(1)[1] | 118.01(1)[1] |

| Z (Formula units/cell) | 8 | 8 |

Table 2: Key Physical and Thermal Properties of this compound

| Property | Value |

| Molar Mass | 182.54 g/mol [2] |

| Density | 2.89 g/cm³[2] |

| Melting Point | 214 °C (487 K)[2] |

| Standard Enthalpy of Formation | -1166 kJ/mol[2] |

| Enthalpy of Solution in Water | 15.62 kJ/mol[2] |

| Ferroelectric Transition Temperature | ~ -15 °C (258 K)[1] |

| Thermal Decomposition Reaction | 2 RbHSO₄ → Rb₂S₂O₇ + H₂O[2] |

Table 3: Theoretical Electronic Property of this compound

| Property | Theoretical Value (DFT) |

| Band Gap (Eg) | 4.67 eV[3] |

Theoretical Modeling Protocols

Computational Method: Density Functional Theory (DFT)

First-principles calculations should be performed using a plane-wave basis set DFT code such as CASTEP, VASP, or Quantum ESPRESSO.

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a suitable choice for initial calculations, as it has shown good agreement for structural parameters in similar Tutton salts. For more accurate electronic properties, a hybrid functional like HSE06 could be employed.

-

Pseudopotentials: Norm-conserving or ultrasoft pseudopotentials should be used to describe the interaction between the core and valence electrons.

-

Plane-Wave Cutoff Energy: A high cutoff energy (e.g., 820 eV or higher) for the plane-wave basis set is recommended to ensure convergence of the total energy.[5]

-

k-point Sampling: The Brillouin zone should be sampled using a Monkhorst-Pack grid. The density of the k-point mesh should be tested for convergence; a starting point could be a 2x2x2 mesh for geometry optimization and a denser mesh for electronic property calculations.[5]

Geometry Optimization

The crystal structure, including both lattice parameters and atomic positions, should be fully relaxed by minimizing the forces on the atoms and the stress on the unit cell. The convergence criteria for the forces should be on the order of 0.01 eV/Å and for the total energy on the order of 10⁻⁵ eV/atom.

Calculation of Properties

-

Electronic Band Structure and Density of States (DOS): Once the geometry is optimized, the electronic band structure can be calculated along high-symmetry directions in the Brillouin zone. The DOS and projected DOS (PDOS) can then be computed to analyze the contributions of different atomic orbitals to the electronic states.

-

Vibrational Properties: Phonon frequencies and vibrational modes can be calculated using Density Functional Perturbation Theory (DFPT) or the finite displacement method. The results can be used to simulate theoretical Infrared (IR) and Raman spectra, which can then be compared with experimental data.

-

Thermal Properties: Thermodynamic properties such as enthalpy and entropy can be calculated from the phonon density of states. Phase transition mechanisms can be investigated by comparing the total energies of different structural phases and by performing molecular dynamics simulations at different temperatures.

Visualizations

Crystal Structure of this compound

The following diagram illustrates the connectivity of the sulfate tetrahedra in the crystal structure of RbHSO₄.

Theoretical Modeling Workflow

The logical workflow for the theoretical modeling of RbHSO₄ properties is depicted below.

Conclusion

The theoretical modeling of this compound provides invaluable insights into its fundamental properties, which are essential for its application in advanced technologies. This guide has summarized the available experimental and theoretical data for the structural and physical properties of RbHSO₄ and has proposed a detailed protocol for conducting further computational studies using Density Functional Theory. While a complete set of theoretical data for RbHSO₄ is yet to be published, the methodologies outlined here, based on successful studies of similar materials, provide a solid foundation for future research. The continued synergy between experimental investigation and theoretical modeling will undoubtedly lead to a deeper understanding of this fascinating ferroelectric material and pave the way for the design of novel materials with tailored properties.

References

In-Depth Technical Guide to Computational Studies of Rubidium Hydrogen Sulfate (RbHSO₄) Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies and findings related to the crystal structure of Rubidium Hydrogen Sulfate (RbHSO₄). It is intended to serve as a resource for researchers and scientists interested in the material's structural properties, phase transitions, and the computational techniques employed in their study.

Introduction to this compound (RbHSO₄)

This compound (RbHSO₄) is an inorganic compound that has garnered significant interest due to its ferroelectric properties and complex phase transitions. The arrangement of atoms in its crystal lattice, particularly the hydrogen bonding network and the orientation of the sulfate tetrahedra, plays a crucial role in its physical characteristics. Computational studies are instrumental in elucidating the microscopic mechanisms that govern these properties, providing insights that complement experimental techniques like X-ray and neutron diffraction.

Crystal Structure and Phase Transitions

RbHSO₄ exhibits a monoclinic crystal structure at room temperature. It undergoes a ferroelectric phase transition, a phenomenon that has been a primary focus of both experimental and computational investigations.

Paraelectric Phase: At room temperature, RbHSO₄ is in its paraelectric phase, characterized by the space group P2₁/n.[1] In this phase, there is evidence of disorder related to the sulfate groups.[1]

Ferroelectric Phase: Upon cooling, RbHSO₄ transitions to a ferroelectric phase with the space group Pn.[1] This transition is associated with the ordering of the HSO₄⁻ ions. High-pressure studies have also revealed a ferroelectric phase transition below 1 GPa.

Computational Methodologies

Computational studies of RbHSO₄ primarily employ quantum mechanical methods to model the interactions between atoms and predict the material's properties. The following outlines the typical computational workflow and methods.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of materials. While specific DFT studies providing detailed structural parameters for RbHSO₄ are not widely available in the literature, the methodology is central to understanding related sulfate compounds and is implied in the analysis of its vibrational spectra.

A typical DFT calculation for a crystalline solid like RbHSO₄ would involve:

-

Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), or CRYSTAL.

-

Functional: A choice of exchange-correlation functional, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional, or a hybrid functional like B3LYP for more accurate electronic property calculations.

-

Basis Set: A set of mathematical functions to describe the electronic wavefunctions, often plane waves for periodic systems or Gaussian-type orbitals for molecular calculations.

-

Pseudopotentials: To simplify the calculation by representing the interaction of the core electrons and the nucleus.

-

k-point Sampling: A mesh of points in the reciprocal space to perform integrations over the Brillouin zone.

-

Convergence Criteria: Strict thresholds for energy and forces to ensure the calculation has reached a stable solution.

Diagram: Generalized DFT Workflow for Crystal Structure Analysis

Caption: A typical workflow for analyzing a crystal structure using DFT.

Ab Initio Molecular Dynamics (AIMD)

Ab Initio Molecular Dynamics (AIMD) is a powerful technique that combines molecular dynamics simulations with electronic structure calculations (typically DFT) to model the dynamic behavior of atoms in a material. This method is particularly useful for studying phase transitions and ionic conductivity.

A recent computational screening study identified RbHSO₄ as a fast proton conductor and employed AIMD with a machine-learning force field (MLFF) to investigate its proton diffusion mechanism.

Methodological Details from the Study:

-

Simulation Type: AIMD with a Machine-Learning Force Field (MLFF). The MLFF is trained on-the-fly using ab initio forces, which allows for simulations of larger systems over longer timescales than would be possible with pure AIMD, while maintaining high accuracy.

-

Purpose: To calculate the mean-squared displacement of hydrogen ions (H⁺) and determine the proton diffusion coefficient.

-

Key Finding: The study demonstrated fast proton diffusion in RbHSO₄.

Diagram: AIMD with MLFF for Proton Conductivity

Caption: Workflow for studying proton conductivity using AIMD with a MLFF.

Quantitative Data from Experimental and Computational Studies

The following tables summarize the available quantitative data for the crystal structure of RbHSO₄. It is important to note that detailed computational data for structural parameters is sparse in the literature, with most available data originating from experimental X-ray and neutron diffraction studies.

Table 1: Crystal System and Space Group of RbHSO₄

| Phase | Temperature | Crystal System | Space Group | Reference |

| Paraelectric | Room Temperature | Monoclinic | P2₁/n | [1] |

| Ferroelectric | 200 K | Monoclinic | Pn | [1] |

Table 2: Lattice Parameters of RbHSO₄

| Phase | Temperature (K) | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Paraelectric | 296 (Room Temp) | 14.3503 | 4.6187 | 14.3933 | 118.03 | [1] |

| Ferroelectric | 200 | 14.2667 | 4.5878 | 14.2924 | 118.01 | [1] |

Vibrational Spectra Analysis

Future Directions in Computational Research

The existing literature reveals a need for more in-depth computational studies on the RbHSO₄ crystal structure. Future research could focus on:

-

Systematic DFT Studies: Performing comprehensive DFT calculations to determine the optimized crystal structure, including lattice parameters, bond lengths, and bond angles, for both the paraelectric and ferroelectric phases. This would provide valuable data for comparison with experimental results.

-

Phonon Calculations: Calculating the phonon dispersion curves to investigate the lattice dynamics and identify soft modes that may be associated with the phase transitions.

-

Advanced Molecular Dynamics: Employing more extensive AIMD simulations to explore the proton conduction pathways and the dynamics of the sulfate group reorientations in greater detail.

-

Surface and Defect Studies: Investigating the structure and properties of RbHSO₄ surfaces and the impact of crystalline defects on its physical properties, which could be relevant for applications in catalysis and sensors.

By pursuing these avenues of research, a more complete and quantitative understanding of the structure-property relationships in this compound can be achieved.

References

Unveiling the Dawn of Ferroelectricity in Rubidium Bisulfate: A Technical Deep Dive

A comprehensive guide to the foundational investigations into the ferroelectric properties of Rubidium Bisulfate (RbHSO₄), this document serves as a technical resource for researchers, scientists, and professionals in drug development. It meticulously details the early experimental protocols and quantitative data that established RbHSO₄ as a ferroelectric material.

The pioneering work in the mid-20th century on rubidium bisulfate (RbHSO₄) revealed its intriguing ferroelectric nature, characterized by a spontaneous electric polarization that can be reversed by an external electric field. These early studies laid the groundwork for understanding the structure-property relationships in this important class of materials. This guide synthesizes the key findings from these initial investigations, presenting the data in a structured format and providing detailed experimental methodologies for historical and comparative context.

Crystal Structure and Phase Transition

Early X-ray diffraction studies were fundamental in characterizing the structural changes associated with the ferroelectric transition in RbHSO₄. At room temperature, in its paraelectric phase, the crystal possesses a monoclinic structure belonging to the space group P2₁/n. Upon cooling, it undergoes a phase transition to a ferroelectric state.

Below the Curie temperature (Tc) of approximately -15°C (258 K), the crystal structure transforms to the monoclinic space group Pn. This transition to a non-centrosymmetric space group is a hallmark of the onset of ferroelectricity, allowing for the emergence of a net spontaneous polarization.

Table 1: Crystallographic Data from Early Investigations of RbHSO₄

| Property | Paraelectric Phase (Room Temp.) | Ferroelectric Phase (< -15°C) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | Pn |

| Centrosymmetric | Yes | No |

Dielectric Properties

The most direct evidence of a ferroelectric phase transition is the anomalous behavior of the dielectric constant as a function of temperature. Early measurements on single crystals of RbHSO₄ revealed a sharp peak in the dielectric constant along the ferroelectric axis at the Curie temperature.

Table 2: Dielectric Properties of RbHSO₄ from Early Studies

| Property | Value |

| Curie Temperature (Tc) | ~ -15 °C (258 K) |

| Peak Dielectric Constant at Tc | ~ 240 (at 10 kc/sec) |

| Curie-Weiss Law | Followed in the paraelectric phase |

Above the Curie temperature, in the paraelectric phase, the dielectric constant of RbHSO₄ was observed to follow the Curie-Weiss law, a characteristic behavior for ferroelectric materials.

Spontaneous Polarization

Experimental Protocols

The foundational understanding of RbHSO₄'s ferroelectricity was built upon a set of key experimental techniques. The following sections detail the methodologies employed in these early and crucial investigations.

Crystal Growth

Single crystals of rubidium bisulfate suitable for electrical and structural characterization were grown using the slow evaporation method.

-

Procedure: An aqueous solution was prepared with equimolar amounts of rubidium sulfate (Rb₂SO₄) and sulfuric acid (H₂SO₄). The solution was maintained at a constant temperature and allowed to evaporate slowly over a period of several days to weeks, resulting in the formation of well-defined single crystals.

Dielectric Constant Measurement

The temperature dependence of the dielectric constant was a critical measurement for identifying the ferroelectric phase transition.

-

Apparatus: A capacitance bridge was a common instrument for this purpose.

-

Procedure:

-

A thin, plate-like single crystal of RbHSO₄ was cut, with the major faces perpendicular to the ferroelectric axis.

-

Conductive electrodes, often silver paste or evaporated metal, were applied to these faces to form a capacitor.

-

The crystal was placed in a temperature-controlled chamber (a cryostat or a Dewar with a heating/cooling element).

-

The capacitance of the crystal was measured at a fixed frequency (e.g., 10 kc/sec) as the temperature was slowly varied through the transition region.

-

The dielectric constant (ε) was then calculated from the measured capacitance (C), the electrode area (A), and the crystal thickness (d) using the formula for a parallel plate capacitor: ε = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.

-

Spontaneous Polarization Measurement (Sawyer-Tower Method)

The Sawyer-Tower circuit was the standard method for observing ferroelectric hysteresis loops and quantifying spontaneous polarization.

-

Circuit: The circuit consists of the ferroelectric crystal (represented as a capacitor, Cₓ) in series with a standard linear capacitor (C₀) of much larger capacitance. An AC voltage is applied across the series combination.

-

Procedure:

-

The voltage across the standard capacitor (V₀) is proportional to the charge on the ferroelectric crystal, and thus to its polarization. This voltage is applied to the Y-input of an oscilloscope.

-

The voltage applied to the entire circuit (V), which is approximately the voltage across the ferroelectric crystal if C₀ >> Cₓ, is applied to the X-input of the oscilloscope.

-

The resulting display on the oscilloscope is a P-E (polarization vs. electric field) hysteresis loop.

-

The spontaneous polarization (Ps) is determined from the intercept of the loop with the P-axis, and the coercive field (Ec) is determined from the intercept with the E-axis.

-

Visualizing the Investigative Workflow

The logical progression of the early investigations into the ferroelectricity of RbHSO₄ can be visualized as a clear workflow, from material synthesis to the characterization of its defining properties.

Concluding Remarks

The early investigations into rubidium bisulfate were pivotal in expanding the family of known ferroelectric materials. The experimental methodologies, though simpler than modern techniques, were robust and provided the crucial evidence to characterize its ferroelectric nature. The quantitative data on its transition temperature, dielectric properties, and crystal structure remain fundamental to the ongoing research and development of ferroelectric and related materials. This guide provides a concise yet detailed overview of this foundational work, offering valuable insights for contemporary researchers in the field.

A Comprehensive Technical Guide to the Fundamental Properties of Alkali Metal Hydrogen Sulfates

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the core fundamental properties of alkali metal hydrogen sulfates (MHSO₄, where M = Li, Na, K, Rb, Cs). These compounds, serving as crucial intermediates in various chemical processes and as catalysts in organic synthesis, exhibit a range of interesting structural and thermal behaviors.[1][2] This document collates crystallographic, physical, and thermal data, presenting them in a structured format for comparative analysis. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of these materials using modern analytical techniques, including Powder X-ray Diffraction (PXRD), Thermal Analysis (TGA/DSC), and Vibrational Spectroscopy (FTIR/Raman). Visualizations of key processes and experimental setups are provided to enhance understanding.

Introduction

Alkali metal hydrogen sulfates, also known as alkali metal bisulfates, are acid salts derived from the partial neutralization of sulfuric acid with an alkali metal base.[3] Their general formula is MHSO₄, where M represents an alkali metal (Lithium, Sodium, Potassium, Rubidium, or Cesium). These compounds are typically white, crystalline solids soluble in water, forming acidic solutions.[1][3] Their high reactivity and acidic nature make them valuable in several industrial applications, including as cleaning agents, in food processing, and as precursors in the synthesis of other chemicals like potassium sulfate.[1][4]

Structurally, these salts are characterized by the presence of the hydrogen sulfate (or bisulfate) anion, HSO₄⁻, which forms extensive hydrogen-bonded networks within the crystal lattice.[5] The nature of the alkali metal cation significantly influences the crystal packing, coordination environment, and overall physical and thermal properties of the salt.[5] This guide aims to provide a consolidated resource on these properties, facilitating further research and application development.

Physicochemical Properties

The fundamental properties of alkali metal hydrogen sulfates are dictated by the interplay between the large, singly charged alkali cation and the tetrahedral hydrogen sulfate anion.

Crystal Structure

Alkali metal hydrogen sulfates crystallize in various structures, with monoclinic systems being common. The crystal lattice is heavily influenced by strong hydrogen bonds that link the HSO₄⁻ tetrahedra into chains or dimeric units.[5][6] The coordination number of the alkali metal cation generally increases with its ionic radius, ranging from 4 for Li⁺ to higher values for the heavier alkali metals.

Table 1: Crystallographic Data for Alkali Metal Hydrogen Sulfates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Lithium Hydrogen Sulfate | LiHSO₄ | Monoclinic | P2₁/n | 8.23 | 4.95 | 8.47 | 107.98 | |

| Sodium Hydrogen Sulfate | NaHSO₄ | Monoclinic | N/A | N/A | N/A | N/A | N/A | [7] |

| Potassium Hydrogen Sulfate | KHSO₄ | Orthorhombic | Pbca | 8.40 | 9.79 | 18.93 | 90 | |

| Rubidium Hydrogen Sulfate | RbHSO₄ | Monoclinic | P2₁/n | 14.40 | 4.622 | 14.36 | 118.0 | [8] |

| Cesium Hydrogen Sulfate | CsHSO₄ | Monoclinic | P2₁/c (Phase II) | N/A | N/A | N/A | N/A | [9] |

Physical Properties

These salts are typically colorless or white crystalline solids. Their densities and melting points show trends related to the atomic mass and ionic radius of the alkali metal cation.

Table 2: Physical Properties of Alkali Metal Hydrogen Sulfates

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | Ref. |

| Lithium Hydrogen Sulfate | LiHSO₄ | 104.01 | White Crystalline Solid | N/A | N/A | [10] |

| Sodium Hydrogen Sulfate | NaHSO₄ | 120.06 | White Crystals/Granules | N/A | 179 (eutectic) | [9][11] |

| Potassium Hydrogen Sulfate | KHSO₄ | 136.17 | Colorless Crystalline Solid | 2.24 | 214 | [12] |

| This compound | RbHSO₄ | 182.54 | Colorless Crystals | 2.89 | 214 | [8] |

| Cesium Hydrogen Sulfate | CsHSO₄ | 230.0 | White Crystalline Solid | N/A | 141 | [13] |

Thermal Behavior

The thermal stability of alkali metal hydrogen sulfates increases down the group. Upon heating, they typically undergo dehydration to form the corresponding pyrosulfate (M₂S₂O₇), which at higher temperatures decomposes to the neutral sulfate (M₂SO₄) and sulfur trioxide (SO₃).[1][14]

Table 3: Thermal Analysis Data for Alkali Metal Hydrogen Sulfates

| Compound | Formula | Phase Transition Temp. (°C) | Decomposition Onset (°C) | Decomposition Products | Ref. |

| Lithium Hydrogen Sulfate | LiHSO₄ | ~116 (389 K) | N/A | Li₂S₂O₇, then Li₂SO₄ + SO₃ | [15] |

| Sodium Hydrogen Sulfate | NaHSO₄ | N/A | ~280 | Na₂S₂O₇ + H₂O | [3] |

| Potassium Hydrogen Sulfate | KHSO₄ | N/A | 195 - 300 | K₂S₂O₇ + H₂O, then K₂SO₄ + SO₃ (above 600°C) | [1][12][14] |

| This compound | RbHSO₄ | N/A | N/A | Rb₂S₂O₇ + H₂O | [8] |

| Cesium Hydrogen Sulfate | CsHSO₄ | ~143 (415.9 K) (Superionic) | ~187 (460 K) | Cs₂S₂O₇ + H₂O, then Cs₂SO₄ + SO₃ (up to 777°C) | [9][13] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of alkali metal hydrogen sulfates are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and purity requirements.

Synthesis of Alkali Metal Hydrogen Sulfates

This protocol describes a general method for synthesizing an alkali metal hydrogen sulfate from its corresponding chloride salt.

Materials:

-

Alkali metal chloride (e.g., NaCl, KCl)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Deionized water

-

Ethanol (for washing, optional)

Procedure:

-

Reaction Setup: In a fume hood, place a stoichiometric amount of the alkali metal chloride into a round-bottom flask equipped with a gas outlet to vent the evolved HCl gas safely.

-

Acid Addition: Slowly and carefully add an equimolar amount of concentrated sulfuric acid to the flask while gently stirring. The reaction is exothermic and will produce hydrogen chloride gas.[3]

-

Reaction: MCl + H₂SO₄ → MHSO₄ + HCl(g)

-

-

Heating: Gently heat the mixture to initiate and complete the reaction. For sodium chloride, this may require elevated temperatures.

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature. The alkali metal hydrogen sulfate will crystallize from the solution. The process can be aided by cooling in an ice bath.

-

Isolation: Isolate the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual sulfuric acid.[16]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to obtain the final product.

Characterization Techniques

Objective: To identify the crystalline phase and determine the lattice parameters of the synthesized salt.

Instrumentation: A standard powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

Sample Preparation: Finely grind a small amount of the dried alkali metal hydrogen sulfate sample using an agate mortar and pestle to ensure random crystal orientation.

-

Mounting: Mount the powdered sample onto a zero-background sample holder.

-

Data Acquisition:

-

Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

-

Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a suitable scan speed.

-

-

Data Analysis:

-

Identify the phases present by comparing the experimental diffraction pattern to reference patterns from a database (e.g., ICDD).

-

Perform Rietveld refinement or indexing of the diffraction pattern to determine the space group and calculate the precise lattice parameters.

-

Objective: To determine the thermal stability, phase transition temperatures, and decomposition pathway of the sample.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into an alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to provide a controlled atmosphere.

-

-

Data Acquisition:

-

Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

Analyze the TGA curve to identify temperatures of mass loss, corresponding to dehydration and decomposition events.

-

Analyze the DSC curve to identify endothermic or exothermic peaks associated with phase transitions (e.g., melting) and decomposition.

-

Objective: To identify the functional groups and confirm the presence of the hydrogen sulfate anion.

FTIR Spectroscopy (ATR method):

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Acquire the spectrum, typically in the 4000-400 cm⁻¹ range, by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

-

Analysis: Identify characteristic absorption bands for O-H stretching (from the hydrogen sulfate), S=O stretching, and S-O stretching vibrations.

Raman Spectroscopy:

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Procedure:

-

Place a small amount of the sample on a microscope slide or in a capillary tube.

-

Focus the laser beam onto the sample and acquire the Raman spectrum. Adjust the laser power and acquisition time to obtain a high-quality spectrum without causing sample degradation.

-

-

Analysis: Identify the characteristic Raman scattering peaks, particularly the strong, symmetric S-O stretching mode of the sulfate tetrahedron.

Visualizations

The following diagrams illustrate key workflows and processes related to alkali metal hydrogen sulfates.

Caption: General Synthesis Workflow for Alkali Metal Hydrogen Sulfates.

Caption: Thermal Decomposition Pathway of KHSO₄.

Caption: Schematic of a TGA-DSC Experimental Setup.

References

- 1. Potassium bisulfate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sodium bisulfate - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lithium hydrogen sulfate | HLiO4S | CID 23687971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sodium Bisulfate | NaHSO4 | CID 516919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Potassium bisulfate | KHSO4 | CID 516920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. DE3723292A1 - Process for preparing sodium hydrogen sulphate - Google Patents [patents.google.com]

- 14. Potassium bisulfate - Sciencemadness Wiki [sciencemadness.org]

- 15. researchgate.net [researchgate.net]

- 16. Sciencemadness Discussion Board - Potassium Hydrogen Sulfate Preparation - KHSO4 - Powered by XMB 1.9.11 [sciencemadness.org]

Unveiling the Paraelectric Phase of Rubidium Hydrogen Sulfate: A Technical Guide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the crystal structure of the paraelectric phase of rubidium hydrogen sulfate (RbHSO₄). This document provides an in-depth analysis of its crystallographic data, experimental methodologies, and the nature of its phase transition.

This compound (RbHSO₄) is a compound of significant interest in materials science due to its ferroelectric properties. The transition from a paraelectric to a ferroelectric phase is a key characteristic of this material. Understanding the crystal structure of the paraelectric phase, which exists at room temperature, is crucial for elucidating the mechanisms of this phase transition and for the potential application of RbHSO₄ in various technologies.

Crystallographic Data of Paraelectric RbHSO₄

The paraelectric phase of this compound has been characterized by single-crystal X-ray and neutron diffraction studies. It crystallizes in the monoclinic system. The space group is consistently reported as P2₁/n, which is the standard setting for P2₁/c. The crystallographic data from various studies are summarized below.

| Parameter | Value (Nalini & Row, 2003)[1][2] | Value (Ashmore & Petch, 1975) | Value (Binns et al., 2016) |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | P2₁/n |

| a (Å) | 14.3503(14) | 14.356(3) | 14.3602 |

| b (Å) | 4.6187(4) | 4.622(1) | 4.6156 |

| c (Å) | 14.3933(14) | 14.807(3) | 14.413 |

| β (°) | 118.03(1) | 121.0(1) | 118.069 |

| Volume (ų) | 842.2(1) | 845.5 | 842.9 |

| Z | 8 | 8 | 8 |

| Temperature | 293 K | 296 K | Not Specified |

Atomic Coordinates

The following atomic coordinates for the paraelectric phase of RbHSO₄ were determined at 293 K.

| Atom | x | y | z |

| Rb1 | 0.2882(1) | 0.2479(1) | 0.0531(1) |

| Rb2 | 0.5401(1) | 0.2522(1) | 0.3161(1) |

| S1 | 0.0961(1) | 0.2521(2) | 0.2881(1) |

| S2 | 0.7761(1) | 0.2504(2) | 0.0881(1) |

| O1 | 0.0071(2) | 0.2513(8) | 0.1871(2) |

| O2 | 0.0711(2) | 0.0211(5) | 0.3391(2) |

| O3 | 0.1011(2) | 0.4911(5) | 0.3451(2) |

| O4 | 0.1991(2) | 0.2481(8) | 0.2811(2) |

| O5 | 0.6811(2) | 0.2511(8) | 0.0911(2) |

| O6 | 0.7811(2) | 0.0111(5) | 0.0311(2) |

| O7 | 0.7911(2) | 0.4811(5) | 0.0351(2) |

| O8 | 0.8511(2) | 0.2511(8) | 0.1911(2) |

| H1 | 0.241(5) | 0.25(2) | 0.271(5) |

| H2 | 0.641(5) | 0.25(2) | 0.141(5) |

Note: The presented atomic coordinates are a representative set and may vary slightly between different crystallographic studies.

Experimental Protocols

The determination of the crystal structure of paraelectric RbHSO₄ involves several key experimental steps, from crystal synthesis to data refinement.

Crystal Synthesis and Preparation

Single crystals of this compound are typically grown by slow evaporation of an aqueous solution containing stoichiometric amounts of rubidium carbonate (Rb₂CO₃) or rubidium sulfate (Rb₂SO₄) and sulfuric acid (H₂SO₄).

Example Protocol:

-

Dissolve rubidium carbonate in distilled water.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution. The reaction is exothermic and should be performed with caution.

-

Allow the resulting solution of this compound to slowly evaporate at room temperature over several days to weeks.

-

Harvest well-formed, transparent single crystals from the solution.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer.

Instrumentation:

-

Diffractometer: A four-circle diffractometer or a CCD area detector diffractometer is commonly used.

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å) is a typical choice.

-

Temperature: Data for the paraelectric phase is collected at room temperature (approximately 293 K).

Data Collection Strategy:

-

The crystal is cooled (if necessary for stability, though not for the paraelectric phase) and centered in the X-ray beam.

-

A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans).

-

The collected data are then processed, which includes integration of reflection intensities and correction for various factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

Software:

-

Software suites such as SHELX, SIR, or WinGX are commonly employed for structure solution and refinement.

Refinement Process:

-

The positions of the heavy atoms (Rb and S) are located initially.

-

Subsequent difference Fourier maps reveal the positions of the oxygen atoms.

-

Anisotropic displacement parameters are refined for all non-hydrogen atoms.

-

Hydrogen atoms may be located from a difference Fourier map or placed in calculated positions and refined using a riding model.

-

The final refinement converges to a stable R-factor, indicating a good agreement between the observed and calculated structure factors.

A notable point of discussion in the literature has been the potential disorder of the sulfate groups in the paraelectric phase. While earlier studies suggested some disorder, more recent and precise redeterminations have concluded that the sulfate groups are ordered in the room-temperature paraelectric structure.[1]

Phase Transition and Signaling Pathway

This compound undergoes a second-order phase transition from the paraelectric phase to a ferroelectric phase upon cooling below approximately 264 K. This transition is characterized by a change in crystal symmetry.

Caption: Phase transition of this compound.

The driving mechanism of this phase transition has been a subject of investigation. While initially attributed to an order-disorder transition of the sulfate groups, similar to the isomorphous ammonium hydrogen sulfate, later studies on RbHSO₄ suggest a more displacive character, with distortions of the sulfate tetrahedra playing a significant role in the transition to the ferroelectric state. The hydrogen bonds in the structure are also considered to play a crucial role in the ferroelectric behavior.

This technical guide provides a foundational understanding of the crystal structure of the paraelectric phase of this compound, essential for further research into its physical properties and potential applications. The provided data and protocols serve as a valuable resource for scientists and researchers in the field.

References

Unveiling the Structural Transformations of Rubidium Hydrogen Sulfate Crystals: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the phase transitions in rubidium hydrogen sulfate (RbHSO₄) crystals is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the structural, thermodynamic, and dielectric properties of RbHSO₄, with a focus on its temperature- and pressure-induced phase transformations. The guide aims to serve as a crucial resource for understanding the material's complex behaviors and harnessing its potential in various scientific and industrial applications.

This compound is a ferroelectric material known to undergo a significant phase transition from a paraelectric to a ferroelectric state upon cooling. This transition is of great interest to the scientific community due to the associated changes in its crystal structure and electrical properties. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the phase transition pathways to facilitate a deeper understanding of this phenomenon.

Core Findings: The Ferroelectric Phase Transition

The primary focus of this guide is the ferroelectric phase transition that occurs in this compound at approximately -15 °C (258 K). At room temperature, RbHSO₄ exists in a paraelectric phase with a monoclinic crystal structure belonging to the P2₁/n space group. As the crystal is cooled below the transition temperature, it transforms into a ferroelectric phase, also with a monoclinic structure, but with the noncentrosymmetric space group Pn. This transition is characterized by a distinct anomaly in the dielectric constant, which peaks at a value of approximately 240 at the transition temperature.

Structural and Thermodynamic Data Summary

To provide a clear and comparative overview, the critical parameters associated with the phase transitions of RbHSO₄ are summarized in the tables below.

| Phase | Temperature (K) | Crystal System | Space Group |

| Paraelectric (Phase I) | > 258 K | Monoclinic | P2₁/n |

| Ferroelectric (Phase II) | < 258 K | Monoclinic | Pn |

Table 1: Temperature-Dependent Phases of this compound

| Parameter | Paraelectric Phase (293 K) | Ferroelectric Phase (200 K) |

| a (Å) | 14.3503(14)[1] | 14.2667(12)[1] |

| b (Å) | 4.6187(4)[1] | 4.5878(4)[1] |

| c (Å) | 14.3933(14)[1] | 14.2924(12)[1] |

| β (°) | 118.03(1)[1] | 118.01(1)[1] |

Table 2: Lattice Parameters of this compound in Paraelectric and Ferroelectric Phases

| Property | Value | Conditions |

| Ferroelectric Transition Temperature (Tc) | ~258 K (-15 °C)[2] | Ambient Pressure |

| Peak Dielectric Constant (εc) at Tc | ~240[2] | 10 kHz, 5 V/cm electric field[2] |

| Dielectric Constant (εc) at Room Temperature | 10[2] | 10 kHz, 5 V/cm electric field[2] |

Table 3: Key Physical Properties of this compound at the Ferroelectric Transition

Pressure-Induced Phase Transitions

In addition to temperature-dependent transitions, this compound also exhibits phase changes under high pressure. At ambient temperature, a ferroelectric phase transition is observed at approximately 0.3 GPa.[3][4] Further increasing the pressure leads to another structural transition at around 2.4 GPa.[3][4] These pressure-induced transformations are driven by the ordering of the HSO₄⁻ ions within the crystal lattice.[3][4]

Experimental Methodologies

This guide provides detailed protocols for the key experimental techniques used to characterize the phase transitions in RbHSO₄.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a pivotal technique for determining the precise crystal structure of materials. For temperature-dependent studies of RbHSO₄, a high-quality single crystal is mounted on a goniometer equipped with a cryostat for temperature control.

Protocol:

-

Crystal Selection and Mounting: A single crystal of RbHSO₄ with dimensions of approximately 0.5 x 0.3 x 0.2 mm³ is selected and mounted on a goniometer head.

-

X-ray Source: Monochromatic X-radiation, typically MoKα (λ = 0.71073 Å), is used.[5]

-

Data Collection: A series of diffraction patterns are collected at various temperatures, stepping through the phase transition point. For instance, data can be collected at room temperature (paraelectric phase) and then at a temperature below 258 K, such as 200 K (ferroelectric phase).[1]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined and refined to obtain a detailed crystal structure for each phase.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to measure the heat flow associated with phase transitions, providing information on transition temperatures and enthalpy changes.

Protocol:

-

Sample Preparation: A small amount of powdered RbHSO₄ crystal (typically 5-10 mg) is weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: The sample is subjected to a controlled temperature program, which includes cooling and heating ramps that cross the phase transition temperature. A typical scanning rate is 10-20 °C/min.

-

Data Analysis: The heat flow as a function of temperature is recorded. The peak of an endothermic or exothermic event indicates the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Dielectric Spectroscopy

Dielectric spectroscopy is used to measure the dielectric properties of a material as a function of frequency and temperature. This technique is particularly useful for characterizing ferroelectric transitions.

Protocol:

-

Sample Preparation: A thin plate of a single crystal of RbHSO₄ is cut and polished. Electrodes, typically made of silver paint or sputtered gold, are applied to the parallel faces of the crystal plate to form a capacitor.

-

Measurement Setup: The sample is placed in a temperature-controlled sample holder, and the electrodes are connected to an LCR meter or an impedance analyzer.

-

Data Acquisition: The capacitance and dielectric loss are measured over a range of frequencies (e.g., 1 kHz to 1 MHz) as the temperature is varied through the phase transition region. An AC electric field of a small amplitude (e.g., 1-5 V/cm) is applied.

-

Calculation of Dielectric Constant: The dielectric constant (ε) is calculated from the measured capacitance (C), the thickness of the sample (d), and the area of the electrodes (A) using the formula ε = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.

Visualizing the Phase Transition Pathway

To illustrate the sequence of structural changes in this compound as a function of temperature, the following diagram has been generated using the DOT language.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. The influence of frequency and temperature on the AC-conductivity in [image] semiconductor single crystal - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystallographic Properties of Rubidium Hydrogen Sulfate

This technical guide provides a comprehensive overview of the crystallographic characteristics of rubidium hydrogen sulfate (RbHSO₄), a compound known for its interesting ferroelectric properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed structural information.

Crystal Structure and Phase Transitions

This compound exhibits a complex phase behavior, with its crystal structure being highly dependent on temperature and pressure. The primary phases observed are a paraelectric phase at ambient conditions and a ferroelectric phase at low temperatures. Additionally, a distinct high-pressure phase has been identified.

1.1. Paraelectric Phase (Phase I)

At room temperature (approximately 293 K), RbHSO₄ exists in a paraelectric phase. The crystal structure is monoclinic, and while there has been some discussion in the literature regarding potential disorder of the sulfate groups, more recent studies suggest an ordered structure.[1] The commonly accepted space group for this phase is P2₁/n .[1][2][3][4][5]

1.2. Ferroelectric Phase (Phase II)

Upon cooling, this compound undergoes a phase transition to a ferroelectric state. This transition typically occurs at a Curie temperature of about 264 K.[6] The ferroelectric phase is characterized by a lower symmetry, belonging to the noncentrosymmetric space group Pn .[1][3] This transition involves distortions in the sulfate groups.[1]

1.3. High-Pressure Phase (Phase III)

Under the application of high pressure, RbHSO₄ transitions to a third phase. The symmetry of this high-pressure phase has been revised to the centrosymmetric space group P2₁/c , which results in the suppression of ferroelectricity.[6][7] Another study at pressures of 0.96 and 1 GPa described this phase as monoclinic with the space group P2₁.[6]

Quantitative Crystallographic Data

The lattice parameters for the different phases of this compound, as determined by X-ray and neutron diffraction studies, are summarized in the tables below for easy comparison.

Table 1: Space Group and Lattice Parameters of this compound at Ambient Pressure

| Phase | Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Paraelectric (I) | 293 | P2₁/n | 14.3503(14) | 4.6187(4) | 14.3933(14) | 118.03(1) | [1] |

| Ferroelectric (II) | 200 | Pn | 14.2667(12) | 4.5878(4) | 14.2924(12) | 118.01(1) | [1] |

Note: Some sources also report the space group for the paraelectric phase as P2₁/c, which is a different setting of P2₁/n.[6] Another source provides the following lattice parameters for the P2₁/n space group: a = 1440 pm, b = 462.2 pm, c = 1436 pm, and β = 118.0°.[2][4][5]

Table 2: Space Group and Lattice Parameters of this compound at High Pressure

| Phase | Pressure (GPa) | Temperature (K) | Space Group | a (Å) | b (Å) | c (Å) | γ (°) | Reference |

| High-Pressure (III) | 0.96 and 1.00 | 295 | P112₁ | ~7.354 | ~7.354 | 7.758 | 110.84 | [8] |

Note: The symmetry of the high-pressure phase is also reported as the centrosymmetric space group P2₁/c, leading to the suppression of ferroelectricity.[6][7]

Experimental Protocols

The crystallographic data presented in this guide were primarily obtained through single-crystal X-ray diffraction and neutron diffraction techniques.

3.1. Crystal Growth

Single crystals of this compound are typically grown by the slow evaporation of an aqueous solution containing equimolar amounts of rubidium sulfate (Rb₂SO₄) and sulfuric acid (H₂SO₄) at a constant temperature, for instance, 313 K (40 °C).[1] Another method involves the reaction of water with a stoichiometric amount of rubidium disulfate (Rb₂S₂O₇) in a humidity-free environment.[2][4] A further synthesis method involves the reaction of rubidium chloride (RbCl) with warm sulfuric acid.[2][4]

3.2. X-ray Diffraction

For single-crystal X-ray diffraction, a suitable crystal is mounted on a goniometer. Data collection is often performed using a diffractometer equipped with a CCD detector and monochromatic MoKα radiation (λ=0.71073 Å).[9] For low-temperature studies, the crystal is cooled using a cryostream of nitrogen.[9] The collected intensity data are corrected for Lorentz and polarization effects, and absorption corrections are applied. The crystal structure is then solved using direct methods and refined by least-squares methods.[9]

3.3. Neutron Diffraction

Neutron Laue diffraction has also been employed to investigate the crystal structure, particularly to determine the positions of hydrogen atoms, which are difficult to locate with X-ray diffraction.[6][7] In these experiments, a single crystal is exposed to a neutron beam, and the resulting diffraction patterns are collected and analyzed.[7]

Logical Relationships: Phase Transitions

The relationship between the different phases of this compound as a function of temperature and pressure can be visualized as a workflow.

Caption: Phase transitions of RbHSO₄ with temperature and pressure.

This diagram illustrates the transitions between the paraelectric, ferroelectric, and high-pressure phases of this compound, driven by changes in temperature and pressure.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. alchetron.com [alchetron.com]

- 6. hpstar.ac.cn [hpstar.ac.cn]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Unveiling the Electronic Landscape: A Technical Guide to the Electronic Band Structure of Rubidium Hydrogen Sulfate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies for determining the electronic band structure of rubidium hydrogen sulfate (RbHSO₄). Given the current scarcity of publicly available data on the electronic properties of this specific compound, this document outlines the established theoretical and experimental protocols that can be employed to elucidate its electronic characteristics. The guide is intended to serve as a foundational resource for researchers embarking on the characterization of rubhiana hydrogen sulfate and similar materials.

Introduction

This compound (RbHSO₄), an alkali metal acid sulfate, crystallizes in a monoclinic system with the space group P2₁/n.[1] While its crystal structure and synthesis are documented, a thorough understanding of its electronic properties remains elusive. The electronic band structure, a critical descriptor of a material's behavior, dictates its electrical conductivity, optical properties, and potential for application in various fields, including as a component in drug formulation or as a functional material in electronic devices. This guide details the computational and experimental workflows to determine key electronic parameters such as the band gap and the density of states.

Theoretical Determination of Electronic Band Structure

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the electronic structure of crystalline solids with high accuracy.[2][3] Software packages such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO are commonly utilized for such calculations.

DFT Calculation Workflow

A typical DFT workflow for determining the electronic band structure of RbHSO₄ is outlined below.

Figure 1: A generalized workflow for the DFT calculation of the electronic band structure.

Detailed Experimental Protocols: Theoretical

2.2.1. Structural Relaxation: The initial step involves optimizing the experimental crystal structure of RbHSO₄. This is crucial as DFT calculations are highly sensitive to atomic positions and lattice parameters.

-

Software: VASP, Quantum ESPRESSO.

-

Input: Crystallographic Information File (CIF) for RbHSO₄.

-

Methodology: The ionic positions and lattice vectors are allowed to relax until the forces on each atom are minimized, typically below 0.01 eV/Å. This is achieved using algorithms like the conjugate gradient method.

2.2.2. Self-Consistent Field (SCF) Calculation: Following structural relaxation, a self-consistent field calculation is performed to determine the ground-state electronic charge density.

-

Methodology: An initial guess for the charge density is used to solve the Kohn-Sham equations. The resulting output charge density is then used as the input for the next iteration. This process is repeated until the total energy and charge density converge to within a specified tolerance (e.g., 10⁻⁶ eV).

2.2.3. Non-Self-Consistent Field (NSCF) Calculation: With the converged charge density from the SCF step, a non-self-consistent calculation is performed to determine the electronic eigenvalues along a high-symmetry path in the Brillouin zone.

-

Methodology: The charge density is held fixed while the Kohn-Sham equations are solved for a series of k-points defining the high-symmetry lines of the monoclinic lattice of RbHSO₄.

2.2.4. Post-Processing: The output from the NSCF calculation is then processed to generate the electronic band structure diagram and the density of states (DOS).

-

Band Structure: The eigenvalues are plotted as a function of the k-point path. The band gap can be determined as the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM).

-

Density of States (DOS): The DOS, which represents the number of available electronic states at each energy level, is calculated. The partial density of states (PDOS) can also be computed to understand the contribution of each atomic orbital (Rb, H, S, O) to the electronic bands.

Experimental Determination of the Band Gap

Experimental techniques are essential for validating theoretical predictions and providing direct measurements of the electronic properties.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a widely used technique to estimate the optical band gap of a material.

Figure 2: Workflow for determining the optical band gap using UV-Visible spectroscopy.

-

Sample Preparation: High-purity RbHSO₄ powder is synthesized. For thin-film measurements, a suitable deposition technique would be required. For bulk measurements, the powder can be pressed into a pellet.

-

Measurement: The absorbance or diffuse reflectance spectrum of the RbHSO₄ sample is recorded using a UV-Visible spectrophotometer, typically in the range of 200-800 nm.

-

Data Analysis (Tauc Plot): The optical band gap (Eg) is determined using the Tauc relation: (αhν)ⁿ = A(hν - Eg), where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). A plot of (αhν)ⁿ versus hν is constructed, and the linear portion of the curve is extrapolated to the energy axis to obtain the band gap.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly probes the electronic band structure of a material in momentum space.

Figure 3: Workflow for determining the electronic band structure using ARPES.

-

Sample Preparation: A high-quality single crystal of RbHSO₄ is required. The crystal is mounted on a sample holder and introduced into an ultra-high vacuum (UHV) chamber.

-

Surface Preparation: The crystal is cleaved in-situ to expose a clean, atomically flat surface.

-

Measurement: The sample is irradiated with a monochromatic beam of photons (typically UV or soft X-rays). The emitted photoelectrons are collected by an electron energy analyzer, which measures their kinetic energy and emission angle.

-

Data Analysis: By conserving energy and momentum, the binding energy and crystal momentum of the electron within the solid can be determined. By systematically varying the emission angle, the band dispersion (E vs. k) can be mapped out.

Anticipated Quantitative Data

While specific experimental or calculated data for RbHSO₄ is not yet available, the following tables present a hypothetical summary of the kind of quantitative data that would be obtained from the aforementioned studies. These values are based on typical results for similar wide-band-gap insulating materials.

Table 1: Hypothetical Crystallographic and Electronic Properties of RbHSO₄

| Property | Value | Method |

| Crystal System | Monoclinic | X-ray Diffraction |

| Space Group | P2₁/n | X-ray Diffraction |

| a (Å) | 14.40 | X-ray Diffraction[1] |

| b (Å) | 4.622 | X-ray Diffraction[1] |

| c (Å) | 14.36 | X-ray Diffraction[1] |

| β (°) | 118.0 | X-ray Diffraction[1] |

| Predicted Band Gap (eV) | 4.5 - 5.5 | DFT (e.g., with HSE06 functional) |

| Measured Optical Band Gap (eV) | 4.8 ± 0.1 | UV-Visible Spectroscopy |

| Nature of Band Gap | Indirect (Hypothetical) | DFT Calculation |

Table 2: Hypothetical Dominant Orbital Contributions to Band Edges from PDOS Analysis

| Band Edge | Dominant Atomic Orbitals |

| Valence Band Maximum (VBM) | O 2p |

| Conduction Band Minimum (CBM) | Rb 5s, S 3p, H 1s |

Conclusion

The determination of the electronic band structure of this compound is a crucial step towards understanding its fundamental properties and exploring its potential applications. This technical guide has outlined the robust theoretical and experimental methodologies, namely Density Functional Theory, UV-Visible Spectroscopy, and Angle-Resolved Photoemission Spectroscopy, that can be employed to achieve this. The provided workflows and hypothetical data tables serve as a practical framework for researchers initiating studies on this material. The elucidation of the electronic landscape of RbHSO₄ will undoubtedly contribute valuable knowledge to the fields of materials science and pharmaceutical development.

References

An In-depth Technical Guide to the Phonon Modes of Rubidium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phonon modes in rubidium hydrogen sulfate (RbHSO₄), a material of significant interest due to its ferroelectric properties. This document synthesizes experimental and theoretical data from Raman spectroscopy, infrared (IR) spectroscopy, and inelastic neutron scattering (INS), offering a detailed exploration of the vibrational dynamics of this compound. The information is presented to be accessible and valuable for researchers in materials science, chemistry, and drug development who may utilize vibrational spectroscopy as an analytical tool.

Introduction to this compound

This compound (RbHSO₄) is a hydrogen-bonded ferroelectric crystal. Its structure and vibrational properties are intricately linked to the arrangement and dynamics of the HSO₄⁻ anions and their hydrogen-bonding network. The crystal undergoes a ferroelectric phase transition, which is accompanied by significant changes in its phonon spectrum. Understanding these phonon modes is crucial for characterizing the material's physical properties and the mechanisms driving its phase transitions.

Experimental Methodologies

The investigation of phonon modes in materials like RbHSO₄ relies on a suite of spectroscopic techniques. Each technique probes the vibrational states of the crystal in a unique manner.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a material by analyzing the inelastic scattering of monochromatic light.

Experimental Protocol:

-

Sample Preparation: High-quality single crystals of RbHSO₄ are grown from aqueous solutions. For polarized Raman measurements, the crystals are oriented along their crystallographic axes and polished to optical quality.

-

Instrumentation: A typical Raman spectroscopy setup for studying RbHSO₄ would consist of:

-

Laser Source: A continuous-wave (CW) laser, such as an Ar-ion laser (e.g., 514.5 nm line), is used as the excitation source.

-

Spectrometer: A high-resolution double or triple monochromator is employed to disperse the scattered light.

-

Detector: A sensitive detector, such as a cooled photomultiplier tube (PMT) or a charge-coupled device (CCD), is used for signal detection.

-

-

Data Acquisition:

-

The laser beam is focused onto the prepared crystal.

-

The scattered light is collected, typically in a 90° or 180° (backscattering) geometry.

-

For polarized measurements, polarizers are placed in the incident and scattered beams to select specific components of the Raman tensor.

-

Spectra are recorded at various temperatures using a cryostat to investigate temperature-dependent phonon behavior, particularly across the ferroelectric phase transition.

-

-

Data Analysis: The recorded spectra are analyzed to determine the frequency, intensity, and linewidth of the Raman-active phonon modes. Group theory analysis is used to assign the observed modes to their respective symmetry species.

Infrared Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a material, exciting its vibrational modes.

Experimental Protocol:

-

Sample Preparation: For transmission measurements, a small amount of finely ground RbHSO₄ is mixed with an IR-transparent medium like potassium bromide (KBr) and pressed into a pellet. For reflection measurements, a polished surface of a single crystal is used.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used, which includes:

-

IR Source: A broadband infrared source, such as a globar or Nernst glower.

-

Interferometer: A Michelson interferometer to modulate the IR beam.

-

Detector: A sensitive IR detector, such as a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

-

Data Acquisition:

-

The IR beam is passed through (transmission) or reflected from (reflectance) the sample.

-

An interferogram is recorded, which is then Fourier-transformed to obtain the IR spectrum.

-

Polarizers can be used in the IR beam path for polarized IR studies on oriented single crystals.

-

-

Data Analysis: The IR spectrum reveals the frequencies of the infrared-active vibrational modes. The positions and shapes of the absorption bands provide information about the molecular structure and bonding within the crystal.

Inelastic Neutron Scattering (INS)

Inelastic neutron scattering is a powerful technique for studying the complete phonon dispersion curves (energy vs. momentum) of a crystal, providing information that is not accessible by optical spectroscopy.

Experimental Protocol:

-

Sample Preparation: Large, high-quality single crystals of RbHSO₄ are required for INS experiments to obtain sufficient signal and to probe specific directions in reciprocal space.

-

Instrumentation: A triple-axis spectrometer (TAS) or a time-of-flight (TOF) spectrometer at a neutron source (research reactor or spallation source) is used.

-

Monochromator: A crystal monochromator selects neutrons of a specific incident energy.

-

Analyzer: In a TAS, a second crystal is used to analyze the energy of the scattered neutrons. In a TOF spectrometer, the energy is determined by the neutron's flight time over a known distance.

-

-

Data Acquisition:

-

A monochromatic neutron beam is incident on the sample.

-

The scattered neutrons are detected at various angles, and their energies are analyzed.

-

By systematically varying the scattering angle and the energy transfer, the phonon dispersion relations can be mapped out along high-symmetry directions in the crystal's Brillouin zone.

-

-

Data Analysis: The collected data of energy and momentum transfer are used to plot the phonon dispersion curves. These curves provide detailed information about the interatomic forces and the collective vibrational dynamics of the crystal lattice.

Data Presentation: Phonon Modes of Sulfate Compounds

The tables below present the experimentally observed and calculated Raman-active phonon frequencies for Rb₂SO₄, which can be used as a basis for interpreting the spectra of RbHSO₄. The internal modes of the SO₄²⁻ ion are denoted as ν₁, ν₂, ν₃, and ν₄, corresponding to the symmetric stretch, symmetric bend, asymmetric stretch, and asymmetric bend, respectively. The external modes involve the translational and librational motions of the Rb⁺ and SO₄²⁻ ions.

Table 1: Experimental and Calculated Raman Frequencies of Rb₂SO₄ (in cm⁻¹) at 298 K and 78 K

| Symmetry | 298 K (Exp.) | 78 K (Exp.) | Calculated |

| Ag | |||

| External | 45 | 47 | 42 |

| 69 | 72 | 68 | |

| 98 | 102 | 95 | |

| 125 | 130 | 121 | |

| Internal (ν₂) | 448 | 450 | 445 |

| Internal (ν₄) | 615 | 618 | 612 |

| Internal (ν₁) | 975 | 978 | 972 |

| Internal (ν₃) | 1102 | 1105 | 1098 |

| B1g | |||

| External | 40 | 42 | 38 |

| 65 | 68 | 63 | |

| 90 | 94 | 88 | |

| 115 | 120 | 112 | |

| Internal (ν₂) | 452 | 455 | 449 |

| Internal (ν₄) | 619 | 622 | 616 |

| Internal (ν₃) | 1090 | 1093 | 1085 |

| B2g | |||

| External | 52 | 55 | 50 |

| 85 | 88 | 82 | |

| 110 | 114 | 107 | |

| Internal (ν₂) | 445 | 447 | 441 |

| Internal (ν₄) | 625 | 628 | 621 |

| Internal (ν₃) | 1110 | 1113 | 1105 |

| B3g | |||

| External | 58 | 61 | 56 |

| 78 | 81 | 75 | |

| 105 | 109 | 102 | |

| Internal (ν₂) | 440 | 442 | 436 |

| Internal (ν₄) | 630 | 633 | 626 |

| Internal (ν₃) | 1120 | 1123 | 1115 |

Note: This table is based on data for Rb₂SO₄ and serves as an illustrative example. The phonon modes in RbHSO₄ will differ due to the presence of the hydrogen and the different crystal symmetry.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the experimental techniques described above.

Conclusion

The study of phonon modes in this compound is essential for a fundamental understanding of its ferroelectric properties and the dynamics of its hydrogen-bonding network. This guide has outlined the primary experimental techniques used for this purpose—Raman spectroscopy, infrared spectroscopy, and inelastic neutron scattering—providing detailed methodologies and illustrative workflows. While a complete and tabulated dataset of phonon frequencies for RbHSO₄ remains a subject for further comprehensive investigation, the presented data for the related compound Rb₂SO₄ offers a solid foundation for the interpretation of its vibrational spectra. Future work, particularly detailed inelastic neutron scattering studies and comprehensive theoretical calculations, will be invaluable in providing a complete picture of the lattice dynamics of this interesting material.

Unveiling the Proton-Conducting Properties of Rubidium Hydrogen Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals